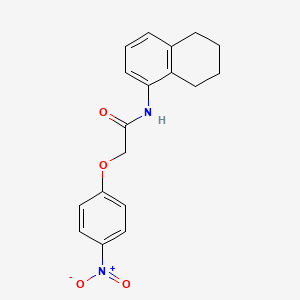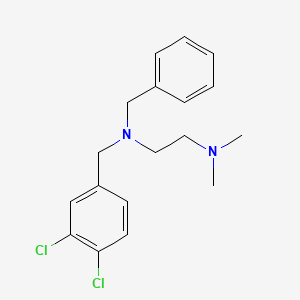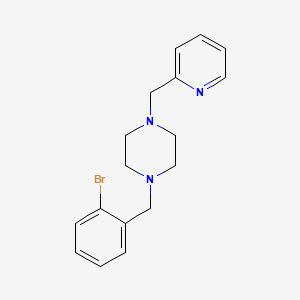
2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as T0901317, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called liver X receptor (LXR) agonists, which have been shown to have a variety of effects on lipid metabolism, inflammation, and immune function. In
Mécanisme D'action
The mechanism of action of 2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is primarily through its activation of the LXR, a transcription factor that regulates the expression of genes involved in lipid metabolism, inflammation, and immune function. By activating the LXR, this compound can modulate these pathways and have a variety of effects on cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the regulation of cholesterol and fatty acid metabolism, the modulation of inflammation and immune function, and the promotion of neuroprotection and cognitive function. These effects are mediated through the activation of the LXR and the downstream pathways that it regulates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is its specificity for the LXR, which allows for the targeted modulation of cellular pathways. However, one of the limitations of this compound is its potential toxicity at high doses, which can limit its use in certain experiments. Additionally, the synthesis method of this compound can be complex and time-consuming, which can limit its availability and use.
Orientations Futures
There are several future directions for the study of 2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, including the exploration of its therapeutic potential in other diseases, the development of more potent and selective LXR agonists, and the investigation of its potential as a tool for studying cellular pathways and gene expression. Additionally, the use of this compound in combination with other therapies may have synergistic effects and improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves several steps, starting with the reaction of 4-nitrophenol with 2-bromoethanol to form 2-(4-nitrophenoxy)ethanol. This intermediate is then reacted with 5,6,7,8-tetrahydro-1-naphthalenamine to form the final product, this compound. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Applications De Recherche Scientifique
2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including atherosclerosis, cancer, and neurological disorders. In atherosclerosis, this compound has been shown to reduce plaque formation and inflammation in animal models. In cancer, this compound has been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models.
Propriétés
IUPAC Name |
2-(4-nitrophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(12-24-15-10-8-14(9-11-15)20(22)23)19-17-7-3-5-13-4-1-2-6-16(13)17/h3,5,7-11H,1-2,4,6,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURARVDDJBGPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B5811103.png)
![3-amino-N-cyclopropyl-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5811109.png)

![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5811116.png)
![1-(4-fluorophenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5811120.png)


![methyl 4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5811141.png)
![3-ethoxy-N-{3-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B5811149.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811150.png)
![2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide](/img/structure/B5811165.png)
![[1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]malononitrile](/img/structure/B5811176.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5811181.png)
